4-Hydroxy-2,5-dimethylhexan-3-one
Overview
Description
4-Hydroxy-2,5-dimethylhexan-3-one is an organic compound with the molecular formula C8H16O2. It is a pale-yellow to yellow-brown liquid at room temperature and is known for its unique chemical properties and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2,5-dimethylhexan-3-one typically involves aldol reactions. One common method includes reacting an α-hydroxyaldehyde or an α-ketoaldehyde with an α-hydroxyketone in the presence of an organocatalyst such as aldolase, proline, or pyrrolidine . The reaction conditions usually require room temperature and a controlled environment to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale aldol reactions using similar catalysts and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,5-dimethylhexan-3-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group, forming ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products:
Oxidation: Ketones and aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
4-Hydroxy-2,5-dimethylhexan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,5-dimethylhexan-3-one involves its interaction with specific molecular targets and pathways. It can undergo glucosylation catalyzed by enzymes such as UGT74AF3, leading to the formation of β-D-glucosides. This modification can affect the compound’s biological activity and stability .
Comparison with Similar Compounds
4-Hydroxy-2,5-dimethylhexan-3-one can be compared with other similar compounds such as:
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF): Known for its caramel-like aroma and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone (DMMF): Another important aroma compound with similar sensory properties
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
4-hydroxy-2,5-dimethylhexan-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-5(2)7(9)8(10)6(3)4/h5-7,9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYRRYXXNJLYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281800 | |
Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
815-77-0 | |
Record name | 815-77-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23088 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-hydroxy-2,5-dimethylhexan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30281800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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